molecular formula C13H19Cl B3344430 1-Chloro-7-phenylheptane CAS No. 71434-47-4

1-Chloro-7-phenylheptane

Cat. No.: B3344430
CAS No.: 71434-47-4
M. Wt: 210.74 g/mol
InChI Key: PNUBJDFTMKBZJK-UHFFFAOYSA-N
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Description

1-Chloro-7-phenylheptane, also known as 7-Phenyl-1-heptyl chloride, is an organic compound with the molecular formula C13H19Cl. It consists of a heptane chain with a phenyl group attached to the first carbon and a chlorine atom attached to the seventh carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-7-phenylheptane can be synthesized through several methods. One common route involves the reaction of toluene with 1,6-dichlorohexane in the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran or hexane at temperatures ranging from -20°C to 25°C .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-phenylheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-phenylheptane.

Common Reagents and Conditions:

Major Products:

    Substitution: 1-Hydroxy-7-phenylheptane, 1-Amino-7-phenylheptane.

    Oxidation: 7-Phenylheptanoic acid, 7-Phenylheptanone.

    Reduction: 1-Phenylheptane.

Scientific Research Applications

1-Chloro-7-phenylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-7-phenylheptane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with molecular targets such as enzymes, receptors, or other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

    1-Chloro-7-phenylheptane: Contains a phenyl group and a chlorine atom on a heptane chain.

    1-Bromo-7-phenylheptane: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-7-phenylhexane: Similar structure but with a hexane chain instead of heptane.

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a chlorine atom on a heptane chain. This structure imparts distinct chemical properties and reactivity compared to its analogs. The presence of the phenyl group enhances its stability and potential interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-chloroheptylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUBJDFTMKBZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016281
Record name 7-Phenyl-1-heptyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71434-47-4
Record name 7-Phenyl-1-heptyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium tetrachlorocuprate [THF 33 L, lithium chloride (0.87 kg, 19.3 mol), cupric chloride (1.4 kg, 10.4 mol)] was added to a solution of benzylmagnesium chloride (160 L of 1.86M, 298 mol) in tetrahydrofuran at 15° C., and the mixture stirred for 30 min. Bromochlorohexane in toluene (85.5 kg of solution, 55% w/w by assay, 47.1 kg, 236 mol) was added over 3 h while maintaining the temperature between 15°-20° C. Stirring was continued for a further 1.25 h. 10% Ammonium chloride solution (263 L) was added over 1 h, maintaining the temperature below 30° C. The phases were separated and the organic phase further washed with ammonium chloride solution (170 L) and 20% sodium chloride solution (3×197 L). The organic solution was concentrated under vacuum to leave an oil (56.8 kg, 77% pure by HPLC assay, 88% corrected yield), which was distilled (b.p. 129°-132° C., 2 mbar) to yield the title compound (70%, 99% pure by GC assay).
[Compound]
Name
lithium tetrachlorocuprate
Quantity
33 L
Type
reactant
Reaction Step One
Quantity
160 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Bromochlorohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85.5 kg
Type
reactant
Reaction Step Two
Quantity
263 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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